molecular formula C16H17ClN2O4S B2380896 1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251676-25-1

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2380896
CAS No.: 1251676-25-1
M. Wt: 368.83
InChI Key: AYEZHIQRAIOROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridin-2(1H)-one core structure substituted at the N-1 position with a 3-chlorobenzyl group and at the C-5 position with a morpholinosulfonyl functional group. Its molecular formula is C₁₆H₁₅ClN₂O₄S, with an average molecular weight of 366.82 g/mol. The structural architecture of this reagent, particularly the sulfonamide moiety linked to a morpholine ring, is commonly investigated for its potential to inhibit key enzymatic processes . Compounds with this scaffold are frequently explored as inhibitors of the DOCK (Dedicator of Cytokinesis) protein family, which are crucial regulators of cell migration and cytoskeletal reorganization . As such, this reagent serves as a valuable chemical tool for studying intracellular signaling pathways and for the development of novel anti-metastatic cancer therapeutics aimed at inhibiting cancer cell migration and invasion . Furthermore, the morpholinosulfonyl group is a recognized pharmacophore in antiviral research, with related sulfonamide derivatives being evaluated for activity against viral targets . Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize interactions with biological targets, leveraging its potential as a protein-binding motif. It is supplied as a solid and should be stored under inert conditions at low temperatures to ensure long-term stability. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-14-3-1-2-13(10-14)11-18-12-15(4-5-16(18)20)24(21,22)19-6-8-23-9-7-19/h1-5,10,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZHIQRAIOROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and an amide.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl position, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the morpholinosulfonyl group and formation of corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and functional features of 1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one with similar pyridin-2(1H)-one derivatives:

Compound Name Substituent at N1 Substituent at C5 Molecular Weight Key Functional Groups Potential Biological Relevance
Target Compound 3-Chlorobenzyl Morpholinosulfonyl ~423.3* Sulfonamide, morpholine, Cl Enzyme inhibition, solubility enhancement
1-(3-Bromobenzyl)-5-(oxadiazole)pyridin-2(1H)-one 3-Bromobenzyl 3-(4-Trifluoromethoxyphenyl)oxadiazole ~522.2 Oxadiazole, Br, CF3O Metabolic stability, heterocyclic binding
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one 4-Nitrophenyl Trifluoromethyl ~298.2 NO2 (electron-withdrawing), CF3 Electron density modulation, lipophilicity
1-(4-(Aminobenzyl))-5-(trifluoromethyl)pyridin-2(1H)-one 4-(Piperazinylpropylamino)benzyl Trifluoromethyl ~463.5 CF3, piperazine (basic) Multi-target activity (e.g., diabetic nephropathy)
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)pyridin-2(1H)-one 3-Chlorobenzyl Trimethoxymethyl ~358.2 Cl, OCH3 (electron-donating) Steric bulk, electron-rich core

*Estimated based on molecular formula (C17H16ClN2O4S).

Key Observations:

Substituent Effects at N1: Halogenated Benzyl Groups (3-chloro or 3-bromo) enhance hydrophobic interactions and halogen bonding . Bromine’s larger size may increase steric hindrance compared to chlorine. 4-Nitrophenyl () introduces strong electron-withdrawing effects, polarizing the pyridinone ring and altering reactivity .

Substituent Effects at C5: Morpholinosulfonyl improves solubility via polar sulfonamide and morpholine groups, contrasting with trifluoromethyl (), which increases lipophilicity . Oxadiazole () acts as a bioisostere for esters/amides, enhancing metabolic stability and π-π stacking .

Pharmacokinetic Implications: Piperazine-containing derivatives () exhibit basicity, favoring protonation at physiological pH and improved water solubility .

Biological Activity

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a morpholinosulfonyl moiety, suggesting possible interactions with various biological targets.

The molecular formula of this compound is C15H16ClN3O3S. Its structure can be represented as follows:

C15H16ClN3O3S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This compound's synthesis typically involves the formation of the pyridinone core followed by the introduction of the chlorobenzyl and morpholinosulfonyl groups through nucleophilic substitution and sulfonylation reactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens indicate its effectiveness. For instance, studies have shown that derivatives similar to this compound exhibit MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.22Not specified
Staphylococcus epidermidis0.25Not specified

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited IC50 values in the low micromolar range against various cancer types, including colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The most active derivatives showed IC50 values of approximately 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 .

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in cellular signaling pathways. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression or microbial resistance mechanisms.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A study involving a series of pyridinone derivatives demonstrated their ability to inhibit biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .
  • Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of various derivatives against multiple cancer cell lines, confirming the promising anticancer activity of specific compounds .

Q & A

Basic: What synthetic methodologies are reported for 1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one and its structural analogs?

Answer:
Synthetic routes for pyridinone derivatives often involve cyclization of chlorinated precursors and sulfonylation. For example:

  • Cyclization : Chlorinated benzyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, followed by cyclization to form the pyridinone core .
  • Sulfonylation : Morpholinosulfonyl groups are introduced using sulfonyl chlorides under basic conditions (e.g., Et₃N in DCM), with reaction monitoring via TLC or HPLC .
  • Cross-coupling : Suzuki-Miyaura reactions are employed for aryl-aryl bond formation, as seen in related pyridinone syntheses using palladium catalysts .

Basic: How is crystallographic data utilized to confirm the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation:

  • Data collection : High-resolution data (e.g., α,β,γ\alpha, \beta, \gamma angles, unit cell parameters) are obtained using synchrotron or Cu-Kα radiation .
  • Refinement : Programs like SHELXL refine atomic coordinates and thermal displacement parameters, with hydrogen bonds and torsion angles validated against expected values .
  • Validation : The CCDC database is used to cross-reference bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; pyridinone ring planarity) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm; morpholino protons at δ 3.5–3.7 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₈ClN₂O₃S: 365.0821) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate the pyridinone and sulfonyl groups .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during sulfonylation .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency .
  • Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen, critical for organometallic steps .
  • Workup optimization : Employ column chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate intermediates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Structural validation : Verify compound identity via SCXRD or NOESY NMR to rule out isomer contamination .
  • Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency across studies, adjusting for batch-to-batch purity variations .

Advanced: What computational methods predict the binding modes of this compound to biological targets?

Answer:

  • Docking simulations : Software like AutoDock Vina models interactions with proteins (e.g., sulfonyl group hydrogen-bonding to kinase active sites) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity to guide analog design .

Basic: What are the documented stability and storage conditions for this compound?

Answer:

  • Stability : Pyridinones degrade under UV light; store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Solubility : Test in DMSO (≥10 mM stock) and confirm via dynamic light scattering (DLS) before biological assays .

Advanced: How can researchers validate the compound’s role as a kinase inhibitor or enzyme modulator?

Answer:

  • Kinase profiling : Use panels like Eurofins KinaseProfiler to screen against 100+ kinases at 1 µM .
  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} shifts via Lineweaver-Burk plots in presence of inhibitor .
  • Cellular assays : Combine Western blotting (e.g., phospho-ERK detection) with siRNA knockdown to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.